molecular formula C17H22N2O5 B4885317 2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

Cat. No.: B4885317
M. Wt: 334.4 g/mol
InChI Key: XDQIZYVBTKTODO-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as ethyl acetate and hexane, and purification is achieved through techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, including the use of large-scale reactors and purification systems, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects. The isoxazole ring may also contribute to its biological activity by interacting with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE lies in its combination of the trimethoxyphenyl group and the isoxazole ring, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)14-9-15(19-24-14)18-16(20)10-7-12(22-5)13(23-6)8-11(10)21-4/h7-9H,1-6H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQIZYVBTKTODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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